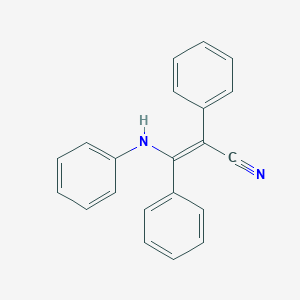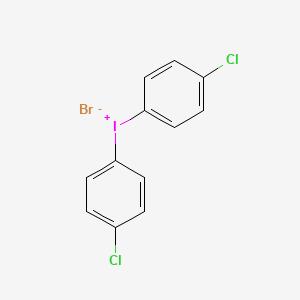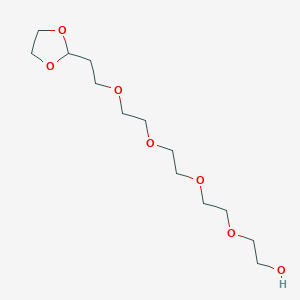
2,3-Diphenyl-3-phenylamino-acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “2,3-Diphenyl-3-phenylamino-acrylonitrile” is a strong cation exchanger with increased potential for nonpolar interactions. It is commonly used in solid-phase extraction (SPE) applications due to its unique properties, which make it suitable for compounds with both cationic and non-polar characteristics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of this compound involves the synthesis of a strong cation exchanger with a very low pKa. The presence of a benzene ring in the functional group increases the potential for nonpolar interactions, which is particularly important when conducting ion exchange from aqueous systems .
Industrial Production Methods
In industrial settings, the compound is produced in large quantities using scaled-up SPE cartridges. The typical matrices for this compound include aqueous samples, biological fluids, and buffered organics .
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various types of reactions, including ion exchange reactions. These reactions are facilitated by the strong cation exchange properties of the compound, which allow it to interact with both cationic and non-polar compounds .
Common Reagents and Conditions
Common reagents used in these reactions include aqueous solutions and buffered organics. The conditions for these reactions typically involve maintaining a low pH to ensure the cation exchange properties are maximized .
Major Products Formed
The major products formed from these reactions are typically the purified compounds that have been separated from the mixture using the strong cation exchange properties of the compound .
Aplicaciones Científicas De Investigación
The compound has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of this compound involves its strong cation exchange properties. It interacts with cationic compounds through ion exchange, while its nonpolar characteristics allow it to interact with nonpolar compounds. This dual functionality makes it highly effective in separating and purifying compounds from complex mixtures .
Comparación Con Compuestos Similares
Similar Compounds
Bond Elut PRS: Similar in pKa but lacks the benzene ring, resulting in lower nonpolar interactions.
Bond Elut SCX: Another strong cation exchanger with similar properties but different structural characteristics.
Uniqueness
The uniqueness of “2,3-Diphenyl-3-phenylamino-acrylonitrile” lies in its combination of strong cation exchange properties and increased potential for nonpolar interactions due to the presence of a benzene ring in its functional group. This makes it particularly effective in applications where both cationic and non-polar characteristics are important .
Propiedades
IUPAC Name |
(E)-3-anilino-2,3-diphenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2/c22-16-20(17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)23-19-14-8-3-9-15-19/h1-15,23H/b21-20- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYMJQXYILXPDC-MRCUWXFGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)NC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\NC3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3S,5R)-5-(2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B8121556.png)






![N-cyclohexylcyclohexanamine;2-[4-[[(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B8121595.png)
![2-[4-[[(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B8121598.png)


![Morpholine, 4-[3-amino-5-(trifluoromethyl)benzoyl]-](/img/structure/B8121646.png)

